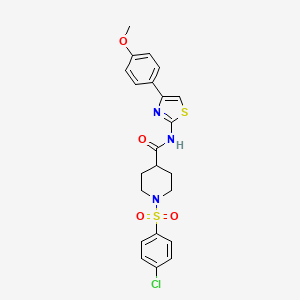
1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O4S2 and its molecular weight is 492.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((4-chlorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The compound features a complex structure that includes:
- A piperidine ring, which is known for its pharmacological versatility.
- A thiazole moiety, contributing to its biological activity.
- A sulfonamide group, which enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound can inhibit growth at low concentrations. For instance, derivatives of thiazole have been reported to show MIC values ranging from 0.22 to 0.25μg/mL against certain pathogens .
Anticancer Activity
The anticancer potential of this compound has been investigated through structure-activity relationship (SAR) studies. Several derivatives have shown cytotoxic effects against cancer cell lines such as:
- A-431 (human epidermoid carcinoma)
- Jurkat cells (T-cell leukemia)
Notably, some derivatives exhibited IC50 values less than that of doxorubicin, a standard chemotherapeutic agent, indicating promising anticancer activity . The presence of electron-withdrawing groups like chlorine is essential for enhancing antiproliferative activity .
Enzyme Inhibition
This compound has also demonstrated potential as an enzyme inhibitor. Studies have focused on its ability to inhibit:
- Acetylcholinesterase (AChE) : Important for neuroprotective effects.
- Urease : Relevant in treating infections caused by urease-producing bacteria.
The inhibition of these enzymes suggests potential therapeutic applications in neurological diseases and bacterial infections .
Study 1: Antimicrobial Evaluation
A study conducted on various derivatives highlighted the antimicrobial efficacy of thiazole-containing compounds. The findings revealed that modifications to the thiazole ring significantly impacted antimicrobial potency. The most active derivative showed a MIC of 0.22μg/mL against Staphylococcus aureus .
Study 2: Anticancer Properties
In a comparative study involving multiple thiazole derivatives, one compound exhibited an IC50 value of 1.61±1.92μg/mL, demonstrating significant cytotoxicity against cancer cell lines . This study underscores the importance of structural modifications in enhancing therapeutic efficacy.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | MIC/IC50 Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 0.22−0.25μg/mL |
| Anticancer | A-431, Jurkat cells | Cytotoxicity | < 1.98μg/mL |
| Enzyme Inhibition | AChE | Enzyme inhibition | Not specified |
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S2/c1-30-18-6-2-15(3-7-18)20-14-31-22(24-20)25-21(27)16-10-12-26(13-11-16)32(28,29)19-8-4-17(23)5-9-19/h2-9,14,16H,10-13H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZNDUSFMDKXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














